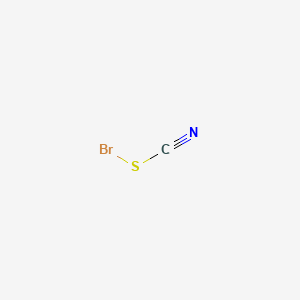

Bromine thiocyanate

Description

Significance of Pseudohalogen Chemistry in Advanced Inorganic and Organic Synthesis

Pseudohalogens are polyatomic molecules that exhibit chemical properties analogous to those of halogens. ontosight.aijagiroadcollegelive.co.inwikipedia.org This family of compounds, which includes well-known groups like cyanide (CN), cyanate (B1221674) (OCN), azide (B81097) (N₃), and thiocyanate (B1210189) (SCN), plays a crucial role in modern chemistry. ontosight.aiwikipedia.org The concept of pseudohalogens, introduced by Lothar Birckenbach and Karl Kellermann in 1925, provides a framework for understanding the correlation between the chemical properties, structure, and bonding of these species. researchgate.net

The significance of pseudohalogen chemistry lies in its ability to mimic halogen reactivity, allowing for the substitution of halogens in various classes of chemical compounds. jagiroadcollegelive.co.inwikipedia.org This mimicry enables chemists to create a wide range of new molecules with unique properties. ontosight.ai For instance, pseudohalides can form singly charged anions (like Cl⁻), create binary acids with hydrogen (like HCl), and form insoluble salts with certain metals like silver. wikipedia.org Their utility is particularly pronounced in organic synthesis, where they serve as building blocks for complex molecules, with applications in the pharmaceutical and agricultural industries. ontosight.ai Thiocyanate compounds, for example, are valuable intermediates in the synthesis of various sulfur-containing functional groups and heterocyclic scaffolds. taylorandfrancis.com

Table 1: Comparison of Halogen and Pseudohalogen Properties

| Property | Halogen (e.g., Chlorine, Cl) | Pseudohalogen (e.g., Thiocyanate, SCN) |

| Form | Diatomic molecule (Cl₂) | Dimeric molecule ((SCN)₂) |

| Anion | Halide ion (Cl⁻) | Pseudohalide ion (SCN⁻) |

| Acid | Hydrohalic acid (HCl) | Pseudohalogen-hydrogen acid (HSCN) |

| Reactivity | Forms salts with metals (e.g., NaCl) | Forms salts with metals (e.g., NaSCN) |

| Role in Synthesis | Used for halogenation reactions | Used for thiocyanation reactions |

Historical Context of Thiocyanate and Halogen-Thiocyanate Species Investigations

The study of thiocyanates and related species has a rich history spanning over two centuries, predating the formal concept of pseudohalogens. nih.govresearchgate.net The thiocyanate anion ([SCN]⁻) was the first of the cyanate congeners to be synthesized. nih.gov Historically, it was known as "rhodanide" due to the characteristic rose-red color of its complexes with iron. wikipedia.org The synthesis of these compounds, often achieved by the simple oxidation of cyanides with elemental chalcogens like sulfur, marked an early milestone. nih.gov

The formal introduction of the pseudohalogen concept in 1925 by Birckenbach provided a theoretical lens through which to understand the halogen-like characteristics of groups like thiocyanate. researchgate.net This concept established specific criteria for a polyatomic molecule to be classified as a pseudohalogen: it must be a strongly bound, monovalent group capable of forming a singly charged anion and a corresponding acid with hydrogen. researchgate.net Investigations into halogen-thiocyanate species like bromine thiocyanate (BrSCN) and cyanogen (B1215507) bromide (BrCN) are a natural extension of this work, exploring the chemistry of molecules where a halogen is directly bonded to a pseudohalogen group. wikipedia.org These investigations have been crucial for understanding the structure, bonding, and reactivity of these unique inter-pseudohalogen compounds.

Overview of Research Trajectories for this compound

Contemporary research on this compound focuses on its synthesis, structural characterization, and application as a chemical reagent. ontosight.ai It can be synthesized by reacting bromine with thiocyanic acid or by the reaction of bromide ions with thiocyanogen (B1223195). ontosight.ai A primary area of investigation is its use in organic synthesis as a thiocyanating agent, a reagent for introducing the thiocyanate functional group into organic molecules. ontosight.aimdpi.com This process is valuable for creating precursors for pharmaceuticals, agrochemicals, and various sulfur-containing heterocycles. taylorandfrancis.commdpi.com

A significant aspect of the research has been the definitive determination of its molecular structure. Microwave spectroscopy studies have unambiguously shown the molecule's connectivity to be Br-S-C-N, rather than the isomeric Br-N-C-S. researchgate.net These studies have provided precise data on rotational constants, bond lengths, and bond angles, offering deep insight into the molecule's physical properties. researchgate.net The compound's high reactivity and electrophilicity continue to make it a tool for mechanistic studies and for exploring new synthetic pathways in both organic and inorganic chemistry. ontosight.ai

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | CBrNS nih.gov |

| Molar Mass | 137.99 g/mol nih.gov |

| Appearance | Yellow-brown liquid ontosight.ai |

| Odor | Pungent ontosight.ai |

| Structure | Br-S-C-N researchgate.net |

Structure

3D Structure

Properties

CAS No. |

29284-59-1 |

|---|---|

Molecular Formula |

CBrNS |

Molecular Weight |

137.99 g/mol |

IUPAC Name |

bromo thiocyanate |

InChI |

InChI=1S/CBrNS/c2-4-1-3 |

InChI Key |

UCJNSDRFYWDOPD-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)SBr |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Bromine Thiocyanate Systems

Detailed Kinetic and Mechanistic Studies of Bromine-Thiocyanate Reactions

The reaction between bromine and the thiocyanate (B1210189) ion (SCN⁻) in aqueous solutions is a complex process characterized by multiple steps, variable stoichiometry, and a strong dependence on reaction conditions, particularly pH. researchgate.netbrandeis.eduacs.org Detailed kinetic studies have elucidated a multi-stage mechanism involving several transient intermediates. brandeis.eduacs.org

4Br₂ + SCN⁻ + 4H₂O → SO₄²⁻ + BrCN + 7Br⁻ + 8H⁺ researchgate.netbrandeis.eduacs.org

However, the reaction does not proceed in a single step. It is characterized by a distinct multi-stage progression. researchgate.netbrandeis.eduacs.org At lower pH values, the stoichiometry can vary, with between 3.5 and 4 moles of bromine being consumed per mole of thiocyanate, which is attributed to the loss of some cyanide as volatile hydrogen cyanide gas (HCN). brandeis.eduacs.org

The reaction progresses through at least three discernible stages, each with a different timescale: researchgate.netbrandeis.eduacs.org

Initial Fast Stage: A rapid initial phase where one mole of bromine is consumed for each mole of thiocyanate. brandeis.eduacs.org This stage is too fast to be resolved by conventional stopped-flow techniques, completing within the instrument's mixing time. acs.org

Slower Second Stage: At low acid concentrations, the subsequent consumption of the remaining three moles of bromine occurs in a slower second stage. researchgate.netbrandeis.eduacs.org

Very Slow Third Stage: In highly acidic environments, a very slow third stage becomes apparent. brandeis.eduacs.org This final stage involves the reaction of one mole of bromine with the cyanide ion released during the earlier stages. researchgate.netbrandeis.eduacs.org

| Stage | Description | Bromine Consumed (per mole SCN⁻) | Relative Rate | Reference |

|---|---|---|---|---|

| Stage 1 | Initial rapid reaction with thiocyanate. | 1 mole | Very Fast | researchgate.netbrandeis.eduacs.org |

| Stage 2 | Slower oxidation of intermediates. | 3 moles | Slower | researchgate.netbrandeis.eduacs.org |

| Stage 3 | Final reaction with released cyanide (at high acidity). | 1 mole (total of 4) | Very Slow | researchgate.netbrandeis.eduacs.org |

The reaction is initiated by an electrophilic attack on the sulfur atom of the thiocyanate ion. researchgate.netlookchem.com The primary electrophiles in the solution are aqueous bromine (Br₂) and the tribromide ion (Br₃⁻), which is formed from the reaction of bromine with bromide ions. researchgate.netbrandeis.eduacs.org This initial attack leads to the formation of an unstable sulfenyl bromide intermediate. lookchem.com

| Reaction | Rate Constant (k) | Reference |

|---|---|---|

| Br₂(aq) + SCN⁻ → Products | ≥ (6.05 ± 1.1) x 10⁵ M⁻¹s⁻¹ | researchgate.netbrandeis.eduacs.org |

| Br₃⁻(aq) + SCN⁻ → Products | ≥ (7.1 ± 0.5) x 10⁴ M⁻¹s⁻¹ | researchgate.netbrandeis.eduacs.org |

The combined reactions for the formation of HOSCN are:

Br₂(aq) + SCN⁻ + H₂O → HOSCN + 2Br⁻ + H⁺ researchgate.netbrandeis.eduacs.org

Br₃⁻(aq) + SCN⁻ + H₂O → HOSCN + 3Br⁻ + H⁺ researchgate.netbrandeis.eduacs.org

HOSCN is a transient species in this system due to its subsequent rapid oxidation. researchgate.net

The hypothiocyanous acid formed is not the final sulfur-containing product. It is further oxidized by the excess bromine present in the solution. researchgate.netbrandeis.eduacs.org This oxidation is a multi-step process that proceeds through higher oxidation states of sulfur, likely involving sulfinic acid intermediates, before ultimately forming a sulfonic acid species. researchgate.netresearchgate.net It is only after the sulfur has been oxidized to the sulfonic acid stage that the carbon-sulfur bond is cleaved. researchgate.net

The cleavage of the carbon-sulfur bond in the sulfonic acid intermediate releases the cyanide ion (CN⁻). researchgate.netbrandeis.eduacs.org This released cyanide then reacts with the stoichiometrically remaining mole of bromine in what constitutes the final stage of the reaction, producing cyanogen (B1215507) bromide (BrCN). researchgate.netbrandeis.eduacs.org

The reaction between aqueous bromine and the cyanide ion is extremely fast: Br₂(aq) + CN⁻ → BrCN + Br⁻ researchgate.netbrandeis.eduacs.org

The rate constant for this reaction is very high, measured at (3.0 ± 0.7) x 10⁹ M⁻¹s⁻¹. brandeis.eduacs.org

The pH of the solution has a profound influence on both the reaction rates and the distribution of products. researchgate.netbrandeis.eduacs.org Acid was found to be a strong inhibitor of the reaction, particularly the final stage. acs.orglookchem.com

This influence is manifested in several ways:

Bromine Speciation: The pH of the water determines the equilibrium between different bromine species. iccontrols.comresearchgate.net In acidic to neutral solutions, Br₂ is a dominant species. As the pH rises, hydrolysis to hypobromous acid (HOBr) becomes significant, with its concentration being maximal around pH 8.5. researchgate.net At even higher pH, the hypobromite (B1234621) ion (OBr⁻) predominates. iccontrols.comresearchgate.net This change in the available oxidizing species can affect reaction kinetics.

Acid Retardation of the Final Stage: The most significant effect of pH is on the final stage of the reaction involving cyanide. researchgate.netbrandeis.eduacs.org In acidic solutions (low pH), the released cyanide ion (CN⁻) is readily protonated to form hydrocyanic acid (HCN), as HOSCN has a pKa of 5.3. researchgate.netresearchgate.net Aqueous bromine reacts with HCN much more slowly than with CN⁻. brandeis.eduacs.org This disparity in reaction rates is the primary cause for the "very slow" third stage observed at high acid concentrations. researchgate.netbrandeis.eduacs.org

Stoichiometry Variation: At very low pH, some of the HCN formed is volatile and may escape from the solution as a gas. brandeis.eduacs.org This loss of a reactant means that less than the full stoichiometric amount of 4 moles of bromine is required to react with the initial mole of thiocyanate. researchgate.netbrandeis.eduacs.org

| Reactants | Reaction | Rate Constant (k) | pH Condition | Reference |

|---|---|---|---|---|

| Bromine + Cyanide Ion | Br₂(aq) + CN⁻ → BrCN + Br⁻ | (3.0 ± 0.7) x 10⁹ M⁻¹s⁻¹ | Neutral / Alkaline | brandeis.eduacs.org |

| Bromine + Hydrocyanic Acid | Br₂(aq) + HCN(aq) → BrCN + H⁺ + Br⁻ | 52 ± 5 M⁻¹s⁻¹ | Acidic | brandeis.eduacs.org |

Acid Retardation Mechanisms via Cyanide-Hydrogen Cyanide Equilibrium

4Br₂ + SCN⁻ + 4H₂O → SO₄²⁻ + BrCN + 7Br⁻ + 8H⁺ brandeis.eduresearchgate.netacs.org

A key feature of this reaction is the retardation observed under highly acidic conditions. This acid retardation is attributed to the protonation of the cyanide ion (CN⁻), which is formed as an intermediate in the reaction pathway. brandeis.eduresearchgate.net In an acidic environment, the cyanide ion exists in equilibrium with its conjugate acid, hydrogen cyanide (HCN). cyanidecode.org

CN⁻ + H⁺ ⇌ HCN

Table 1: Comparison of Rate Constants for the Reaction of Bromine with Cyanide vs. Hydrogen Cyanide

| Reactants | Rate Constant (k) | pH Condition | Reference |

|---|---|---|---|

| Br₂(aq) + CN⁻ | (3.0 ± 0.7) x 10⁹ M⁻¹s⁻¹ | High pH | brandeis.eduresearchgate.netacs.org |

| Br₂(aq) + HCN(aq) | 52 ± 5 M⁻¹s⁻¹ | Low pH | brandeis.eduresearchgate.netacs.org |

Addition Reactions of Bromine Thiocyanate with Unsaturated Substrates

This compound (BrSCN) is a pseudohalogen compound that participates in electrophilic addition reactions with unsaturated organic molecules, such as alkenes. wikipedia.orgchemguide.co.uk Similar to the addition of halogens like bromine (Br₂), the reaction involves the breaking of the carbon-carbon double bond and the addition of the bromine and thiocyanate moieties across it. savemyexams.comlibretexts.org

When this compound reacts with an alkene, the primary products are vicinal bromothiocyanatoalkanes. In this addition reaction, a bromine atom attaches to one of the carbons of the original double bond, while a thiocyanate group (-SCN) bonds to the adjacent carbon. chemguide.co.uklibretexts.org This process provides a direct route to bifunctional organic compounds containing both a bromine atom and a thiocyanate group. The reaction is analogous to the addition of thiocyanogen (B1223195) ((SCN)₂), which adds to alkenes to yield 1,2-bis(thiocyanato) compounds. wikipedia.org The electrophilic nature of BrSCN drives the reaction, leading to the formation of these organobromine and bromothiocyanato derivatives.

The addition of this compound to alkenes exhibits significant regio- and stereochemical control, analogous to the well-understood mechanism of bromine addition. libretexts.orgmasterorganicchemistry.com

Stereochemistry : The reaction proceeds with anti-addition stereospecificity. This means that the bromine atom and the thiocyanate group add to opposite faces of the plane defined by the original carbon-carbon double bond. libretexts.orgyoutube.com This stereochemical outcome is explained by a mechanism involving a cyclic halonium ion intermediate. The approaching BrSCN molecule is polarized by the alkene's π-electron cloud, and the electrophilic bromine atom adds to the double bond to form a three-membered ring intermediate, known as a bromonium ion. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack by the thiocyanate ion (SCN⁻) occurs from the side opposite to the bulky bromonium ion ring, resulting in the observed anti-addition. libretexts.orgladykeanecollege.edu.in

Regiochemistry : In the addition to unsymmetrical alkenes, the reaction generally follows Markovnikov's rule. The initial electrophilic attack by bromine forms the cyclic bromonium ion. The subsequent attack by the thiocyanate nucleophile occurs at the more substituted carbon atom of the double bond. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step.

Table 2: Regio- and Stereochemical Outcome of BrSCN Addition to Propene

| Reactant | Intermediate | Product | Stereochemistry | Regiochemistry |

|---|---|---|---|---|

| Propene | Cyclic Bromonium Ion | 1-bromo-2-thiocyanatopropane | anti-addition | Markovnikov |

Isomerization and Decomposition Pathways of this compound

This compound is a notably unstable compound, susceptible to decomposition and isomerization, which limits its isolation and application. wikipedia.org

The thermal stability of this compound is very low. It has been reported to be unstable above -50 °C, readily decomposing to form bromine and polymeric thiocyanogen. wikipedia.org The thiocyanogen radical (•SCN) is a key intermediate in these processes. At elevated temperatures, such as those encountered during certain synthetic procedures, the formation of a yellow thiocyanogen polymer can be a significant side reaction, contaminating the desired products. orgsyn.org Thiocyanogen itself is known to be explosive in its pure form above 20 °C, polymerizing into a red-orange solid. wikipedia.org Furthermore, the thermal decomposition of the thiocyanate moiety, especially in the presence of certain metal ions, can lead to the production of hydrogen sulfide (B99878) or elemental sulfur. onepetro.org

A significant chemical pathway for organic thiocyanates (R-SCN), which can be formed from this compound, is their isomerization to the more thermodynamically stable isothiocyanates (R-NCS). nih.govwikipedia.org This rearrangement can be catalyzed by various factors, including excess thiocyanate ions. wikipedia.org

The propensity for isomerization is highly dependent on the structure of the organic group (R). For instance, allylic and acyl thiocyanates are particularly labile and rapidly rearrange to their corresponding isothiocyanates. wikipedia.orgmdpi.comresearchgate.net This rearrangement often proceeds via a brandeis.edubrandeis.edu-sigmatropic shift for allylic systems. mdpi.comresearchgate.net

This inherent tendency to isomerize poses a considerable challenge to the synthetic utility of reactions intended to produce organic thiocyanates. nih.gov In many cases, especially when the reaction involves substrates that can form stabilized carbocation intermediates (e.g., tertiary or benzylic halides), the isothiocyanate may be formed as the major or exclusive product, making the isolation of the desired thiocyanate difficult or impossible. wikipedia.orgoup.com Consequently, controlling reaction conditions to suppress this isomerization is crucial for the successful synthesis of organic thiocyanates. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Bromine Thiocyanate

Microwave Spectroscopy for Molecular Structure Determination (BrSCN vs. BrNCS)

Microwave spectroscopy has been instrumental in definitively identifying the structure of bromine thiocyanate (B1210189), distinguishing it from its potential isomer, bromine isothiocyanate (BrNCS). researchgate.netcdnsciencepub.comcdnsciencepub.com By analyzing the microwave spectra of ⁷⁹BrSCN and ⁸¹BrSCN, scientists have gathered conclusive evidence for the Br-S-C-N bonding arrangement. researchgate.netcdnsciencepub.comcdnsciencepub.com

Rotational and Centrifugal Distortion Constants Analysis

The analysis of the microwave spectra yielded precise rotational and centrifugal distortion constants for both ⁷⁹BrSCN and ⁸¹BrSCN isotopologues. researchgate.netcdnsciencepub.com These constants, which describe the molecule's rotation in space and its distortion due to centrifugal forces, were found to be consistent with the predicted values for a BrSCN structure rather than BrNCS. cdnsciencepub.com The small, positive inertial defects for both isotopes further support a planar molecular structure. cdnsciencepub.com

Table 1: Ground State Spectroscopic Constants of Bromine Thiocyanate (MHz)

| Constant | ⁷⁹BrSCN | ⁸¹BrSCN |

|---|---|---|

| A | 10098.8351 (22) | 9988.3512 (22) |

| B | 1184.97541 (23) | 1170.81431 (23) |

| C | 1059.90185 (23) | 1047.88179 (23) |

| ΔJ | 0.0001351 (28) | 0.0001309 (28) |

| ΔJK | 0.010186 (51) | 0.009945 (51) |

| ΔK | 0.505 (13) | 0.491 (13) |

| δJ | 0.00001878 (43) | 0.00001824 (43) |

| δK | 0.00163 (28) | 0.00155 (28) |

Numbers in parentheses represent one standard deviation in units of the last significant figures. Source: cdnsciencepub.com

Bromine Quadrupole Coupling Constants and Tensor Analysis

Further structural confirmation comes from the analysis of the bromine nuclear quadrupole coupling constants. researchgate.netcdnsciencepub.com The interaction of the bromine nucleus's quadrupole moment with the surrounding electric field gradient provides sensitive information about the electronic environment and bonding. The determined coupling constants (χaa, χbb, χcc, and χab) for both bromine isotopes were successfully fitted. cdnsciencepub.com Diagonalization of the bromine quadrupole tensor revealed that the principal axis of the tensor is nearly collinear with the Br-S bond, indicating that the bond is not bent. researchgate.netcdnsciencepub.comcdnsciencepub.com The ratio of the out-of-plane quadrupole constants, χcc(⁸¹Br)/χcc(⁷⁹Br), is 0.8335, which closely matches the ratio of the nuclear quadrupole moments of the two isotopes (0.8353), confirming the molecule's planarity. cdnsciencepub.com

Table 2: Bromine Quadrupole Coupling Constants for BrSCN (MHz)

| Constant | ⁷⁹BrSCN | ⁸¹BrSCN |

|---|---|---|

| χaa | 288.58 (11) | 240.99 (11) |

| χbb | -156.41 (12) | -130.49 (12) |

| χcc | -132.17 (12) | -110.50 (12) |

| χab | 281.3 (22) | 235.0 (22) |

Numbers in parentheses represent one standard deviation in units of the last significant figures. Source: cdnsciencepub.com

Confirmation of the Br-S Linkage in BrSCN

The culmination of the microwave spectroscopy data provides unambiguous proof of the Br-S linkage. researchgate.netcdnsciencepub.comcdnsciencepub.com By comparing the experimentally observed rotational constants with predicted values for both BrSCN and BrNCS, the molecule was clearly identified as the thiocyanate isomer. cdnsciencepub.com This finding is crucial for understanding the chemical reactivity and properties of this compound.

Vibrational Spectroscopy Investigations for Force Field Determination

Vibrational spectroscopy, in conjunction with microwave data, has been used to determine a harmonic force field for this compound. researchgate.netcdnsciencepub.com This model describes the forces between the atoms and allows for the calculation of vibrational frequencies.

Infrared Solution Studies for Bond Connectivity

Infrared solution studies have provided corroborating evidence for the Br-S bond connectivity. cdnsciencepub.com The observed vibrational frequencies in the infrared spectrum are consistent with the stretching and bending modes expected for a molecule with a Br-S bond, further ruling out the isothiocyanate (Br-N) isomer. cdnsciencepub.comlookchem.com

Photoelectron Spectroscopy Studies for Electronic Structure

Photoelectron spectroscopy (PES) has been employed to investigate the electronic structure of this compound. lookchem.com The HeI photoelectron spectrum of BrSCN shows parallels to that of chlorine thiocyanate (ClSCN), providing insights into the molecular orbitals and their energies. cdnsciencepub.com This technique probes the energy required to remove electrons from different orbitals, offering a detailed picture of the electronic makeup of the molecule. nih.govacs.org

Theoretical and Computational Chemistry of Bromine Thiocyanate

Quantum Mechanical Calculations for Optimized Geometries and Energetics

The precise structure of bromine thiocyanate (B1210189) (BrSCN) has been determined through quantum mechanical analysis, primarily via the interpretation of microwave spectra. cdnsciencepub.comresearchgate.net Experimental and computational studies have unambiguously confirmed that the molecule possesses a BrSCN connectivity, rather than the isomeric BrNCS form. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The geometry of the molecule is derived from fitting the observed rotational constants of its isotopologues, ⁷⁹BrSCN and ⁸¹BrSCN. cdnsciencepub.com To achieve a detailed structural determination, parameters for the SCN group were fixed based on the known values from disulfur (B1233692) dicyanide (S(CN)₂), allowing for the calculation of the Br-S bond length and the Br-S-C bond angle. cdnsciencepub.com This analysis, supported by the determination of a harmonic force field from vibrational and centrifugal distortion data, provides the ground state average structure of the molecule. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Further analysis of the bromine nuclear quadrupole coupling constants indicates that the Br-S bond is not bent and is essentially a covalent bond with minor ionic and π-character. cdnsciencepub.comgrafiati.com The positions of the atoms within the inertial axis system confirm the planar structure of the molecule. cdnsciencepub.com

Table 1: Ground state effective (r₀) structural parameters of BrSCN derived from microwave spectroscopy. The SCN parameters were held fixed at their values in S(CN)₂ for the fit. cdnsciencepub.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a critical tool for investigating the mechanisms of complex chemical reactions by mapping potential energy surfaces and identifying transition states and intermediates. chemrxiv.org While specific DFT studies detailing the complete reaction pathways of isolated bromine thiocyanate are not extensively documented in the surveyed literature, the principles of its reactivity can be understood through computational studies of related systems.

For example, the reaction between bromine and the thiocyanate anion has been studied, revealing a multi-stage process. brandeis.edu The initial step involves a rapid electrophilic attack by bromine on the thiocyanate ion. brandeis.edu Subsequent oxidation and cleavage of the sulfur-carbon bond eventually produce species like bromide and cyanogen (B1215507) bromide (BrCN). brandeis.edu

DFT calculations are instrumental in elucidating such complex transformations. chemrxiv.org Studies on the reactions of elemental sulfur and polysulfides with nucleophiles like cyanide use DFT to map the reaction mechanisms, which are otherwise difficult to probe experimentally. chemrxiv.org These calculations show that for many polysulfide intermediates, unimolecular decomposition pathways, including cyclization, have the lowest activation barriers, indicating that these intermediates are often short-lived. chemrxiv.org Similarly, DFT has been used to propose mechanisms for the dithiocyanation of alkynes, where a thiocyanate radical adds to the alkyne, followed by oxidation and subsequent reaction with a thiocyanate anion or another radical to form the final product. acs.org

Computational Modeling of Halogen-Thiocyanate Reactivity

Computational modeling, particularly using DFT, provides significant insight into the nature of the interactions between halogens, like bromine, and the thiocyanate anion (SCN⁻). rsc.orgrsc.org The thiocyanate ion is an ambidentate nucleophile, meaning it can react at either its sulfur or nitrogen atom. cdnsciencepub.comuef.fi Computational studies are crucial for understanding the preference for one binding mode over the other.

DFT calculations on the interaction between various bromocarbons and the thiocyanate anion show that adducts where bromine is attracted to the sulfur atom are generally more stable than those where it is attracted to the nitrogen atom. rsc.org However, the energy difference between these two binding modes can be small (0.3–1.0 kcal/mol), which is consistent with experimental observations where both interaction modes are found in solid-state structures. rsc.org

The concept of halogen bonding is central to this reactivity. A halogen bond is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. uef.fi Computational models of diaryliodonium thiocyanates, for instance, have used DFT and Quantum Theory of Atoms in Molecules (QTAIM) to analyze the I···S and I···N halogen bonds. rsc.orgmdpi.com These studies quantify the energies of these interactions, which can range from approximately 1 to 8.5 kcal/mol, and rationalize the formation of different supramolecular structures. mdpi.com DFT calculations on complexes between iodoperfluorobenzenes and thiocyanate confirm that the two coordination modes (at N and S) are close in energy, explaining the variety of bonding modes observed experimentally. rsc.orgresearchgate.net

These computational models reveal that the nature of the interaction is significantly influenced by charge-transfer from the nucleophile (thiocyanate) to the halogen-bond donor. rsc.org The analysis of frontier molecular orbitals and electrostatic potential surfaces helps to predict the geometry and strength of these interactions, providing a powerful tool for understanding and predicting the reactivity of halogen-thiocyanate systems. rsc.orgrsc.org

Table 2: Summary of Computational Studies on Halogen-Thiocyanate Interactions.

Coordination Chemistry of Thiocyanate in Systems with Bromine or Bromide Co Ligands

Thiocyanate (B1210189) as an Ambidentate Ligand in Metal Complexes and Surfaces

A defining feature of the thiocyanate ion is its nature as an ambidentate ligand, meaning it can bind to a metal center through two different atoms—either the sulfur or the nitrogen. wikipedia.orgalevelchemistry.co.uklibretexts.org This dual-binding capability gives rise to linkage isomerism, where complexes with the same chemical formula differ in the connectivity of the ligand. libretexts.orgtiwariacademy.com

When SCN⁻ coordinates through the sulfur atom, it is termed a "thiocyanato" ligand (M-SCN). alevelchemistry.co.uk Coordination through the nitrogen atom results in an "isothiocyanato" ligand (M-NCS). alevelchemistry.co.uk This flexibility allows thiocyanate to form a variety of coordination modes. Besides terminal (end-on) bonding, it can also act as a bridging ligand, connecting two or more metal centers, often in a µ-1,3 fashion (M-NCS-M'). niscpr.res.innih.gov This bridging ability is crucial in the formation of coordination polymers, creating one-, two-, or three-dimensional networks. sfu.camdpi.com

The choice of coordination mode is not arbitrary and is dictated by a combination of electronic and steric factors. researchgate.net The specific metal ion, the other ligands present in the coordination sphere, and the physical state (solution or solid-state) all influence whether the thiocyanate will bind through its nitrogen or sulfur atom. wikipedia.orgdtic.mil

The Hard and Soft Acids and Bases (HSAB) principle is a key conceptual tool for predicting the preferred coordination mode of the thiocyanate ligand. libretexts.orglibretexts.org This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft." adichemistry.com Hard acids are typically small, highly charged metal ions, while soft acids are larger, more polarizable, and have a lower charge density. adichemistry.com Hard bases are small, highly electronegative atoms (like N and O), and soft bases are larger, more polarizable atoms (like S). adichemistry.com The HSAB principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.com

In the context of the thiocyanate ligand, the nitrogen atom is considered a "hard" donor base, while the sulfur atom is a "soft" donor base. nih.govadichemistry.com Consequently:

Hard metal ions , such as Cr³⁺, Fe³⁺, Co²⁺, and first-row transition metals, tend to form N-bonded isothiocyanato complexes (M-NCS). nih.govwikipedia.org

Soft metal ions , such as Pt²⁺, Pd²⁺, Ag⁺, Hg²⁺, and late or heavier transition metals, preferentially form S-bonded thiocyanato complexes (M-SCN). wikipedia.orglibretexts.orgadichemistry.com

This principle provides a reliable framework for predicting the bonding in a wide range of complexes. For example, [Co(NCS)₄]²⁻ features Co-N bonds, whereas [Hg(SCN)₄]²⁻ contains Hg-S bonds, consistent with Co²⁺ being a borderline-hard acid and Hg²⁺ being a soft acid. libretexts.org

| Metal Ion Classification | Examples | Preferred Thiocyanate Coordination | Bonding Type |

|---|---|---|---|

| Hard Acids | Cr³⁺, Fe³⁺, Co²⁺, Mn²⁺ | N-bonded (Isothiocyanato) | M-NCS |

| Soft Acids | Pt²⁺, Ag⁺, Hg²⁺, Au³⁺ | S-bonded (Thiocyanato) | M-SCN |

| Borderline Acids | Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Can be N- or S-bonded, sensitive to other factors | M-NCS or M-SCN |

When thiocyanate adsorbs onto a solid surface, such as a metal electrode, the factors governing its coordination become more complex than in solution chemistry. researchgate.netacs.org While the HSAB principle still provides a baseline, other influences like surface stress, adsorbate coverage, and the presence of counter-cations in the electrolyte can significantly alter the preferred binding mode. researchgate.netacs.org

DFT calculations and experimental observations have shown that these external factors can modify the delicate energy balance between S- and N-coordination. researchgate.net For instance, on some metal surfaces, thiocyanate may lie flat at low coverage and orient itself perpendicular to the surface at higher coverage. dtic.mil

Furthermore, the interaction of the non-coordinating end of the SCN⁻ ligand with counter-cations and solvent molecules can play a decisive role. researchgate.netacs.org The more electronegative nitrogen atom can engage in stronger interactions with cations or protic solvents like water. This interaction can stabilize the S-bonded coordination mode by drawing electron density towards the nitrogen end, making the sulfur end more available for binding to the surface. researchgate.netacs.org

Characterization of Bromine-Containing Thiocyanate Coordination Compounds

Infrared (IR) spectroscopy is another indispensable tool. The C-N stretching frequency (ν(CN)) of the thiocyanate ligand is highly sensitive to its coordination mode. znaturforsch.com This allows for a quick assessment of the bonding type in a newly synthesized complex:

N-bonded (isothiocyanato) complexes generally show a ν(CN) band near or below 2050 cm⁻¹. znaturforsch.com

S-bonded (thiocyanato) complexes typically exhibit a ν(CN) band around 2100 cm⁻¹. znaturforsch.com

Bridging thiocyanate ligands show a ν(CN) band at significantly higher wavenumbers, often above 2100 cm⁻¹. znaturforsch.com

For example, a one-dimensional cobalt(III) complex containing both a Schiff base ligand and a bridging thiocyanate, with one cobalt center also coordinated to a bromo-substituted phenolato group, was characterized using these methods. nih.gov The SC-XRD data confirmed the distorted octahedral geometry and the μ-1,3 bridging mode of the thiocyanate, while IR spectroscopy supported the structural findings. nih.gov Similarly, studies on mixed ligand complexes of thorium(IV) and dioxouranium(VI) have utilized elemental analysis, conductivity measurements, and spectral data to propose coordination numbers and structures for complexes containing chloride, bromide, and thiocyanate ligands. ijcce.ac.ir

| Thiocyanate Coordination Mode | Typical ν(C-N) Wavenumber (cm⁻¹) | Example Complex Type |

|---|---|---|

| Ionic SCN⁻ | ~2050 | KSCN |

| N-bonded (Isothiocyanato) | < 2080 (often ~2050) | [Co(NCS)₄]²⁻ |

| S-bonded (Thiocyanato) | ~2100 | [Hg(SCN)₄]²⁻ |

| Bridging (μ-N,S) | > 2100 | [Ag(SCN)₂]⁻ chain |

Investigation of Thiocyanate's Role in Inorganic Metal Thiocyanates

Beyond its ambidentate nature, the thiocyanate ligand plays a fundamental role in defining the structure and properties of inorganic metal compounds. nih.govacs.org As a pseudohalide, it can form simple binary metal thiocyanates, M(NCS)ₓ, which adopt a diverse range of crystal structures, from simple rock-salt and perovskite-like arrangements to more complex, layered, or framework structures. nih.govacs.org

In these inorganic solids, thiocyanate frequently acts as a bridging ligand, linking metal centers to create extended coordination networks. acs.org The geometry of these networks is influenced by the size and coordination preference (dictated by HSAB) of the metal cation. acs.org For example, Zn(NCS)₂ features tetrahedral zinc centers with both Zn-N and Zn-S bonds, creating a layered structure. acs.org

The thiocyanate ligand is crucial in constructing hybrid organic-inorganic materials and coordination polymers. researchgate.net Its ability to bridge metal ions allows for the creation of frameworks with tunable porosity and dimensionality. researchgate.net The presence of thiocyanate can also influence the electronic and magnetic properties of the material. For instance, the ligand-to-metal charge transfer (LMCT) bands associated with thiocyanate coordination can impart color to the complexes, as famously seen in the deep red iron(III) thiocyanate test. sfu.ca The way thiocyanate ligands link metal centers can also mediate magnetic exchange interactions, leading to interesting magnetic behaviors in the resulting materials.

Applications in Advanced Organic Synthesis Research

Bromine Thiocyanate (B1210189) as a Reagent for Selective Introduction of Bromine and Thiocyanate Groups

One of the primary applications of bromine thiocyanate is the vicinal bromothiocyanation of alkenes. The reagent, often generated in situ by reacting equimolar amounts of bromine and a metal thiocyanate salt (e.g., thallium(I) thiocyanate or lead(II) thiocyanate) in a solvent like chloroform (B151607), readily adds across carbon-carbon double bonds. psu.edu This reaction proceeds through an ionic mechanism that involves the formation of an S-cyanothiiranium cation intermediate. Subsequent nucleophilic attack by a bromide ion leads to the formation of vicinal bromothiocyanates. psu.edu

A notable characteristic of this addition is its stereoselectivity. For instance, the reaction with cyclohexene (B86901) in wet chloroform yields trans-1-bromo-2-thiocyanatocyclohexane as the major product. psu.edu Unlike the analogous vicinal iodothiocyanates, these bromo-derivatives are less prone to isomerization into the corresponding isothiocyanates, making them stable and useful intermediates for further synthetic transformations. psu.edu

| Reactant (Alkene) | Reagents | Product | Yield | Reference |

| Cyclohexene | Br₂ + TlSCN in wet CHCl₃ | trans-1-Bromo-2-thiocyanatocyclohexane | ~70% | psu.edu |

| Cyclohexene | Br₂ + Pb(SCN)₂ in wet CHCl₃ | trans-1-Bromo-2-thiocyanatocyclohexane | 20% | psu.edu |

Synthesis of Sulfur-Containing Heterocycles and Functional Materials

This compound and related reagent systems are instrumental in synthesizing sulfur-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. thieme-connect.comorganic-chemistry.org This is often achieved through the initial formation of aryl thiocyanate intermediates.

Aryl thiocyanates are versatile building blocks that can be converted into various other sulfur-containing functional groups like thiophenols and thiocarbamates. thieme-connect.com A common method for their synthesis is the electrophilic thiocyanation of activated aromatic rings. The classical approach involves using bromine with potassium thiocyanate. tandfonline.com However, modern methods often employ milder and more selective reagents to generate the electrophilic thiocyanating species.

One such advanced method uses a combination of bromodimethylsulfonium bromide (BDMS) and ammonium (B1175870) thiocyanate. thieme-connect.comorganic-chemistry.org This system effectively thiocyanates a range of aromatic and heteroaromatic compounds under mild conditions, avoiding the harshness and lower selectivity associated with molecular bromine. thieme-connect.com The resulting aryl thiocyanates are crucial intermediates for building more complex molecules, including bioactive heterocycles like 2-aminobenzothiazoles. thieme-connect.comorganic-chemistry.org

Table 1: Synthesis of Aryl Thiocyanates using BDMS and NH₄SCN

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Aniline (B41778) | 4-Thiocyanatoaniline | 90% | organic-chemistry.org |

| Phenol | 4-Thiocyanatophenol | 94% | organic-chemistry.org |

| o-Cresol | 4-Methyl-2-thiocyanatophenol | 98% | thieme-connect.com |

| Indole | 3-Thiocyanatoindole | 96% | organic-chemistry.org |

| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 95% | organic-chemistry.org |

Applications in Advanced Materials Science Research

Integration of Thiocyanate (B1210189) Ions in Perovskite Materials for Photovoltaics

In the field of photovoltaics, mixed halide wide-bandgap perovskites are critical for developing high-efficiency tandem solar cells. fau.derepec.org However, these materials often suffer from limitations related to their crystalline structure and operational stability. fau.derepec.org A key challenge is halide phase segregation, which stems from ion migration assisted by halogen vacancies, ultimately limiting the device's efficiency and lifespan. fau.derepec.orgresearchgate.net The incorporation of pseudo-halogen thiocyanate (SCN⁻) ions into iodide/bromide mixed halide perovskites has emerged as an effective strategy to address these issues. fau.derepec.orgresearchgate.net

The quality of the perovskite thin film is paramount for high-performance solar cells. Issues such as rapid crystallization can lead to small grain sizes and a high density of grain boundaries, which act as sites for charge recombination and degrade device performance. researchgate.net Research has consistently shown that the introduction of thiocyanate ions, often via additives like lead thiocyanate (Pb(SCN)₂), potassium thiocyanate (KSCN), or methylammonium (B1206745) thiocyanate (MASCN), significantly enhances the crystallization process and improves the morphology of perovskite films. researchgate.netosti.govresearchgate.net

Detailed research findings indicate that thiocyanate additives can increase the grain size of perovskite thin films. osti.govnih.gov For instance, the addition of 2% Pb(SCN)₂ to a Cs₀.₁FA₀.₉PbI₁.₄Br₁.₆ perovskite precursor solution increased the average grain size from 0.134 μm to 2.27 μm. rsc.org This enlargement of grains is attributed to effects like Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, a process assisted by additives like 1-butyl-3-methylimidazolium thiocyanate (BMIMSCN). nju.edu.cn The larger grains result in fewer grain boundaries for photo-generated carriers to traverse, thus reducing non-radiative recombination. nju.edu.cn Furthermore, the incorporation of KSCN not only enlarges grains but can also form band-shaped barriers along the grain boundaries, effectively passivating defects. researchgate.net This improved crystal quality and reduced grain boundary density lead to significant enhancements in photovoltaic performance, including higher fill factors and open-circuit voltages. researchgate.netosti.govnih.gov

Table 1: Effect of Thiocyanate Additives on Perovskite Film Properties and Device Performance

| Perovskite Composition | Thiocyanate Additive | Key Finding | Resulting Performance Improvement | Citation |

|---|---|---|---|---|

| Planar Perovskite | Lead Thiocyanate (Pb(SCN)₂) | Increased grain size and reduced grain boundary conductivity. | Reduced hysteresis and enhanced fill factor, achieving a steady-state efficiency of 18.42%. | osti.govnih.gov |

| (MAFA)Pb(IBr)₃ | Methylammonium Thiocyanate (MASCN) | Controlled crystallization, preferential crystal growth, and elimination of residual PbI₂. | Power conversion efficiency (PCE) increased from 18.36% to 20.4%. | researchgate.net |

| I-Br Mixed Halide WBG Perovskite | Potassium Thiocyanate (KSCN) | Enlarged grains and formed passivating barriers on grain boundaries. | Achieved a high PCE of 18.02% in a wide-bandgap (1.82 eV) single-junction cell. | researchgate.net |

A critical instability in mixed iodide-bromide perovskites is light-induced halide phase segregation, where mobile halide ions migrate and form iodide-rich and bromide-rich domains, altering the material's bandgap and impairing device performance. repec.orgresearchgate.netx-mol.com The incorporation of thiocyanate has proven to be a powerful method to suppress this degradation pathway. fau.derepec.orgresearchgate.net

When trace amounts of SCN⁻ ions are introduced, they can enter the perovskite lattice to form an I/Br/SCN alloy. fau.derepec.orgresearchgate.net These ions tend to occupy iodine vacancies, which are key mediators of ion migration. fau.derepec.orgresearchgate.net By filling these vacancies, the SCN⁻ ions effectively block the migration pathways for halide ions through a combination of site-blocking and steric hindrance. fau.derepec.orgresearchgate.net Density Functional Theory (DFT) calculations have confirmed that the energy barrier for iodine ion migration is significantly increased when an SCN⁻ ion occupies a neighboring lattice site. researchgate.net This stabilization of the lattice retards halide phase segregation even under operation, leading to reduced energy loss and greatly improved operational stability. fau.derepec.orgresearchgate.net Perovskite/organic tandem solar cells incorporating this strategy have achieved certified power conversion efficiencies of 25.06% with an operational stability of 1,000 hours. fau.derepec.orgresearchgate.net Surface treatments using thiocyanate have also been shown to slow ion migration by passivating surface traps associated with bromide vacancies. acs.org

Thiocyanates as Redox-Active Electrolytes in Electrochemical Capacitors

Electrochemical capacitors, or supercapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. The performance of these devices is heavily dependent on the properties of the electrolyte. Thiocyanate-based aqueous solutions have been identified as attractive redox-active electrolytes that can significantly enhance the energy storage capacity of electrochemical capacitors. rsc.orgrsc.orginflibnet.ac.in

A key advantage of using thiocyanate-based electrolytes is the ability to achieve a wider operating voltage window in a symmetric carbon/carbon system, reaching up to 1.6 V. rsc.orgrsc.org This is a significant increase for an aqueous system and directly translates to higher energy density, as energy is proportional to the square of the voltage. The redox activity of the SCN⁻ ion contributes to the device's capacity without compromising cycling stability. rsc.orgrsc.org More recent studies have also explored lithium thiocyanate (LiSCN) in lithium-ion capacitors, finding that it facilitates lithium intercalation and reduces the resistance of the graphite (B72142) negative electrode by 30%. colab.ws However, some research notes that redox-active electrolytes, including thiocyanates, can have a detrimental impact on carbon electrodes under certain conditions, potentially causing surface oxidation. names.edu.pl

Table 2: Properties of Thiocyanate-Based Aqueous Electrolytes for Electrochemical Capacitors

| Electrolyte | Key Property | Achieved Cell Voltage (Symmetric Carbon System) | Significance | Citation |

|---|---|---|---|---|

| Ammonium (B1175870) Thiocyanate (NH₄SCN) | High ionic conductivity (up to 401 mS cm⁻¹) | 1.6 V | Enables high power performance and energy density. | rsc.orgrsc.org |

| Alkali Metal Thiocyanates (LiSCN, NaSCN, KSCN) | Attractive redox activity | 1.6 V | Enhances energy storage via faradaic reactions with good cycling performance. | rsc.orgrsc.orginflibnet.ac.in |

SCN⁻ Coordination for Modifying Electronic and Geometric Properties of Solid Surfaces in Electrocatalysis

The performance of an electrocatalyst is intrinsically linked to the structure and electronic properties of its surface, which dictate how reactants adsorb and transform. The thiocyanate anion (SCN⁻) offers a versatile tool for modifying catalyst surfaces due to its ability to coordinate in various modes. acs.orgresearchgate.netfigshare.com This coordination can profoundly alter the electronic and geometric properties of the surface, thereby tuning its catalytic activity. acs.orgresearchgate.netfigshare.com

The SCN⁻ ion is an ambidentate ligand, meaning it can bind to a surface through either its sulfur (S) atom or its nitrogen (N) atom. The preference for S- or N-coordination is not solely dictated by the hard and soft acids and bases (HSAB) principle, especially on complex solid surfaces. acs.orgresearchgate.netfigshare.com Factors such as surface stress, ligand coverage, and the presence of counter-cations in the solution also play a crucial role. acs.orgresearchgate.netfigshare.com For example, interactions with counter-cations or water molecules generally favor sulfur coordination because the more electronegative nitrogen end of the SCN⁻ ion interacts more strongly with them. acs.orgresearchgate.netfigshare.com

By coordinating to a material's surface, SCN⁻ can directly modify its electronic structure and conductivity, which is highly beneficial for electrocatalysis. A notable example is the improved conductivity of β-Ni(OH)₂, a material of interest for electrocatalysis, upon SCN⁻ coordination. acs.orgresearchgate.netfigshare.com This ability to tune surface properties has significant implications for designing more efficient catalysts for various energy-related reactions. acs.orgresearchgate.netfigshare.com The introduction of such ligands can alter the adsorption behavior of reaction intermediates and potentially open up more energetically favorable reaction pathways, moving beyond the limitations of traditional scaling relations in catalyst design. rsc.org

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Bromine thiocyanate | BrSCN |

| Lead thiocyanate | Pb(SCN)₂ |

| Potassium thiocyanate | KSCN |

| Methylammonium thiocyanate | MASCN |

| 1-butyl-3-methylimidazolium thiocyanate | BMIMSCN |

| Ammonium thiocyanate | NH₄SCN |

| Lithium thiocyanate | LiSCN |

| Sodium thiocyanate | NaSCN |

| Nickel hydroxide | β-Ni(OH)₂ |

| Cesium formamidinium lead iodide bromide | Cs₀.₁FA₀.₉PbI₁.₄Br₁.₆ |

| Iodine | I |

| Bromine | Br |

| Water | H₂O |

| Hydrogen | H₂ |

Research on Industrial Chemical Processes and Environmental Considerations

Role of Bromine Thiocyanate (B1210189) Chemistry in Gold and Silver Extraction By-products

Thiocyanate (SCN⁻) presents a promising and less toxic alternative to cyanide for the hydrometallurgical extraction of gold and silver. psu.edunih.govresearchgate.net Its application is particularly noted in acidic solutions, where it acts as a strong lixiviant (leaching agent) capable of dissolving gold. researchgate.netd-nb.info The process typically occurs in a pH range of 1.5 to 2.5 and requires an oxidant, commonly ferric ions (Fe³⁺), to facilitate the electrochemical reaction. researchgate.netd-nb.info

In these leaching systems, thiocyanate forms stable, soluble complexes with gold, primarily the dithiocyano-aurous ion (Au(SCN)₂⁻) and the tetrathiocyano-auric ion (Au(SCN)₄⁻). psu.edunih.gov The efficiency of gold dissolution is influenced by several factors, including the concentrations of thiocyanate and the ferric oxidant, pulp density, and temperature. psu.edunih.govacs.org Research has shown that a high gold recovery rate, up to 96%, can be achieved under optimal conditions. psu.edunih.gov For instance, one study achieved this recovery level with 500 mM thiocyanate, 100 mM Fe³⁺, and a 50% pulp density at 25°C and a pH of 2. nih.gov

The chemistry is also relevant to the processing of by-products from gold and silver extraction. Industrial waste streams from the processing of refractory gold ores can contain significant levels of thiocyanate, formed from the reaction of cyanide with residual sulfur species. uq.edu.au These thiocyanate-laden effluents require treatment before discharge or reuse. uq.edu.au While effective for leaching, the process generates by-products that necessitate management. The primary by-products within the pregnant leach solution are the gold-thiocyanate complexes themselves, which are then subjected to recovery processes like activated carbon adsorption or solvent extraction. researchgate.net Additionally, the degradation of thiocyanate can produce environmentally significant by-products such as carbon dioxide, sulphate, and ammonium (B1175870) ions. psu.edu

Table 1: Parameters Influencing Gold Leaching with Thiocyanate

| Parameter | Optimal Conditions / Observations | Impact on Gold Recovery | Source(s) |

| Thiocyanate Concentration | 10–500 mM; higher concentrations generally improve recovery. | Positive correlation with gold recovery. | nih.gov, acs.org |

| Oxidant (Fe³⁺) Concentration | 10–500 mM; Fe³⁺/SCN⁻ ratio is critical. | Positive correlation, though less pronounced than SCN⁻ concentration. | nih.gov, acs.org |

| pH | 1.5 - 2.5 (acidic conditions). | Essential for the stability and effectiveness of the leaching reaction. | researchgate.net, d-nb.info |

| Pulp Density | 10–50% w/v; higher density can improve recovery at low lixiviant levels. | Improves recovery, but effect diminishes at high lixiviant concentrations. | nih.gov, acs.org |

| Temperature | 25°C to 55°C. | Appears to have a less significant impact on the rate of dissolution. | nih.gov, scirp.org |

Understanding Thiocyanate Decomposition in Corrosion Inhibition Formulations

Salts of thiocyanate, such as sodium thiocyanate, potassium thiocyanate, and ammonium thiocyanate, have been widely utilized as corrosion inhibitors, particularly in halide-based brine completion and packer fluids common in the oil and gas industry. offshore-mag.comonepetro.org These inhibitors are valued for their excellent solubility in high-density brines and their effectiveness in protecting carbon and low-alloy steels at elevated temperatures where conventional amine-based inhibitors may fail. onepetro.org The inhibiting action involves the formation of a protective complex on the metal surface. offshore-mag.com

However, the application of thiocyanate-based corrosion inhibitors is limited by their propensity to decompose under certain conditions, which can lead to severe operational problems. onepetro.orgdntb.gov.ua

A significant drawback of thiocyanate inhibitors is their thermal instability at high temperatures. onepetro.orgdntb.gov.ua Research indicates that thiocyanates can decompose at temperatures above 150°C (302°F). onepetro.org Some studies suggest this degradation can occur in non-zinc brines at temperatures between 300°F and 340°F (approximately 149°C to 171°C). offshore-mag.com The decomposition process yields corrosive by-products, primarily hydrogen sulfide (B99878) (H₂S) and free sulfur. onepetro.orgonepetro.org The rate of this thermal decomposition increases with both higher temperatures and extended exposure times. onepetro.org

In zinc bromide (ZnBr₂) brines, the H₂S generated from decomposition can react with zinc ions to form zinc sulfide (ZnS) scale. onepetro.orgonepetro.org This scale can cause significant formation damage and plug downhole equipment, necessitating costly workovers to restore a well's productivity. onepetro.org

Table 2: Thermal Decomposition of Thiocyanate Inhibitors

| Factor | Observation | Consequence | Source(s) |

| Temperature | Decomposition occurs at temperatures above 150°C (302°F). | Increased rate of degradation. | onepetro.org |

| Time | Decomposition increases with extended time at high temperatures. | Greater accumulation of harmful by-products. | onepetro.org |

| Brine Composition | In ZnBr₂ brines, decomposition products react with zinc. | Formation of zinc sulfide (ZnS) scale, leading to blockages. | onepetro.org, onepetro.org |

| Decomposition Products | Hydrogen sulfide (H₂S) and free sulfur. | Increased risk of sulfide stress corrosion cracking (SSC). | onepetro.org, onepetro.org |

The generation of hydrogen sulfide from the thermal degradation of thiocyanate inhibitors is a primary cause of stress corrosion cracking (SCC) in downhole metal components. offshore-mag.comdntb.gov.ua This is particularly problematic for high-strength and high-alloy steels, also known as corrosion-resistant alloys (CRAs). offshore-mag.comonepetro.org The presence of H₂S, especially when not scavenged by zinc, can aggressively attack these alloys. offshore-mag.com

Numerous documented cases of tubing failure in the Gulf of Mexico due to chloride stress corrosion cracking (CSCC) share a common factor: the use of non-zinc brines treated with a thiocyanate inhibitor. offshore-mag.com Laboratory tests have confirmed that the presence of thiocyanate in non-zinc brines can lead to SCC in martensitic and duplex stainless steels, whereas no cracking occurred in similar brines without thiocyanate. offshore-mag.com The decomposition of thiocyanate has been shown to cause SCC even in chloride-free brines like sodium bromide (NaBr) and calcium bromide (CaBr₂). onepetro.orgonepetro.org This indicates that the decomposition products of the inhibitor itself, rather than just the halide ions in the brine, are responsible for initiating the cracking. onepetro.org

Research into Thiocyanate Bioremediation in Industrial Effluents

Thiocyanate is a common and toxic pollutant found in industrial wastewater from various sources, including gold mining, coking (steel production), printing, and the manufacturing of textiles and herbicides. rsc.orgresearchgate.netscielo.br Due to its toxicity to aquatic life, it is crucial to remove thiocyanate from these effluents before they are discharged into the environment. rsc.orgresearchgate.net

Bioremediation has emerged as an effective and established technology for treating thiocyanate-laden wastewater. uq.edu.au This process utilizes complex consortia of microorganisms to metabolize and degrade thiocyanate into relatively harmless products. psu.eduuq.edu.au The process is typically aerobic, requiring oxygen, and the main degradation products are ammonium (NH₄⁺), sulfate (B86663) (SO₄²⁻), and carbonate (HCO₃⁻). psu.edursc.org

Research has identified several key microorganisms capable of thiocyanate degradation. Bacteria from the genus Thiobacillus are often the predominant and most efficient degraders in these systems. uq.edu.aunih.gov One study of a new microbial consortium found that Thiobacillus constituted 77.78% of the thiocyanate-degrading bacteria. nih.gov This consortium was capable of completely degrading up to 154.64 mM of thiocyanate within six days. nih.gov Other microorganisms, such as those from the genus Afipia, have also been identified in these bioremediation systems. uq.edu.au

These bioremediation processes are often carried out in large, open-air tanks containing activated sludge, which is a biologically active material rich in the necessary microorganisms. rsc.org The operational efficiency of these "bio-plants" is monitored by factors such as oxygen demand and is maintained within an optimal temperature range, typically between 20°C and 35°C, to ensure maximum bio-activity. rsc.org

Table 3: Microorganisms in Thiocyanate Bioremediation

| Microorganism Genus | Role in Bioremediation | System Type | Source(s) |

| Thiobacillus | Predominant and highly efficient thiocyanate degrader. | Activated sludge, bioreactors. | uq.edu.au, nih.gov |

| Afipia | Member of the microbial consortium for SCN⁻ degradation. | Biofilm reactor systems. | uq.edu.au |

| Mixed Cultures | A consortium of various organisms works together to metabolize SCN⁻. | Bioreactors, activated sludge plants. | scielo.br |

Research into Bromine Thiocyanate and Thiocyanate Bromine Interactions in Biological Systems Chemical Biology Focus

Reactivity of Bromine Thiocyanate (B1210189) with Myeloperoxidase and Eosinophil Peroxidase

The interaction between bromine thiocyanate and the heme peroxidases, myeloperoxidase (MPO) and eosinophil peroxidase (EPO), is a focal point of research in chemical biology, particularly concerning inflammatory processes and host defense mechanisms. Both MPO, found in neutrophils, and EPO, located in eosinophils, catalyze the oxidation of various substrates, including halides and pseudohalides, in the presence of hydrogen peroxide (H₂O₂). nih.govd-nb.info While direct studies on this compound (BrSCN) as a singular entity are limited in this context, the reactivity can be inferred from the extensive research on the individual roles of bromide (Br⁻) and thiocyanate (SCN⁻) as substrates for these enzymes. smolecule.comportlandpress.com

MPO and EPO are released at sites of inflammation and play a crucial role in the innate immune response by generating potent oxidizing agents. portlandpress.commdpi.com The catalytic cycle of these peroxidases involves the reaction of the native ferric (Fe³⁺) enzyme with H₂O₂ to form a highly reactive intermediate known as Compound I. mdpi.comnih.gov This intermediate is then reduced back to the native state by a two-electron oxidation of a halide or pseudohalide substrate. nih.govlu.se

Generation of Reactive Intermediates and Oxidative Modifications

The enzymatic activity of myeloperoxidase and eosinophil peroxidase on bromide and thiocyanate ions leads to the formation of specific reactive intermediates. These enzymes catalyze the two-electron oxidation of these substrates by hydrogen peroxide, resulting in the production of hypobromous acid (HOBr) from bromide and hypothiocyanous acid (HOSCN) from thiocyanate. portlandpress.comnih.govnih.gov

The general reactions can be summarized as:

H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O (Catalyzed by MPO and EPO) wikipedia.org

H₂O₂ + SCN⁻ + H⁺ → HOSCN + H₂O (Catalyzed by MPO and EPO) nih.govwikipedia.org

These reactive intermediates, HOBr and HOSCN, are potent oxidizing agents capable of inducing significant oxidative modifications to biological molecules. HOBr is a powerful, widely reactive oxidant that can target thiols, amines, and aromatic compounds. ashpublications.orgnih.gov A notable modification is the bromination of tyrosine residues in proteins, forming 3-bromotyrosine, which serves as a specific biomarker for protein damage mediated by eosinophil activation. nih.govnih.gov In contrast, HOSCN is considered a milder and more selective oxidant, primarily targeting sulfhydryl (thiol) groups of cysteine residues in proteins. nih.govashpublications.orgtandfonline.com This can lead to the formation of reversible sulfenyl thiocyanate adducts (RS-SCN) or sulfenic acids. portlandpress.comnih.gov The selective reactivity of HOSCN with thiols suggests it can modulate cellular signaling pathways by targeting specific proteins, such as protein tyrosine phosphatases. portlandpress.comnih.gov

| Enzyme | Substrate | Primary Reactive Intermediate | Key Oxidative Modifications |

| Myeloperoxidase (MPO) | Bromide (Br⁻) | Hypobromous Acid (HOBr) | Protein bromination (e.g., 3-bromotyrosine), Thiol oxidation |

| Myeloperoxidase (MPO) | Thiocyanate (SCN⁻) | Hypothiocyanous Acid (HOSCN) | Selective thiol oxidation (Sulfenyl thiocyanates, Sulfenic acids) |

| Eosinophil Peroxidase (EPO) | Bromide (Br⁻) | Hypobromous Acid (HOBr) | Protein bromination (e.g., 3-bromotyrosine) |

| Eosinophil Peroxidase (EPO) | Thiocyanate (SCN⁻) | Hypothiocyanous Acid (HOSCN) | Selective thiol oxidation, Protein cross-linking |

Modulation of Peroxidase Activity by Thiocyanate

Thiocyanate plays a significant role in modulating the activity and substrate preference of both myeloperoxidase and eosinophil peroxidase. mdpi.comnih.gov Despite the much higher physiological concentration of chloride ions (around 100-140 mM), thiocyanate is a preferred substrate for both MPO and EPO. nih.govcohlife.orgresearchgate.net Kinetic studies have demonstrated that the specificity constant for thiocyanate with MPO is substantially higher than for chloride and even bromide. nih.govcohlife.orgresearchgate.net For EPO, thiocyanate is also the strongly preferred substrate over bromide. ashpublications.orgresearchgate.netnih.gov

This preferential oxidation of thiocyanate means that in biological fluids where both thiocyanate and other halides are present, the production of HOSCN is favored over HOCl and HOBr. mdpi.comnih.gov By competing with chloride and bromide, thiocyanate effectively shunts the oxidative output of these peroxidases away from the generation of highly damaging oxidants like HOCl towards the production of the less reactive and more specific HOSCN. mdpi.comtandfonline.com This modulation is considered a protective mechanism, as it can avert the widespread, indiscriminate tissue damage that would be caused by HOCl and HOBr during inflammatory responses. mdpi.comnih.gov For instance, even sub-physiological concentrations of thiocyanate can significantly abrogate the potent bromide-dependent toxicity of EPO to endothelial cells. nih.gov

| Peroxidase | Substrate Preference Order | Second-Order Rate Constant with Compound I (M⁻¹s⁻¹) | Physiological Consequence of Thiocyanate Presence |

| Myeloperoxidase (MPO) | SCN⁻ > I⁻ > Br⁻ > Cl⁻ | SCN⁻: 9.6 x 10⁶, Br⁻: 1.1 x 10⁶, Cl⁻: 2.5 x 10⁴ nih.gov | Shifts oxidant production from HOCl to HOSCN, potentially reducing tissue damage. researchgate.nettandfonline.com |

| Eosinophil Peroxidase (EPO) | SCN⁻ > I⁻ > Br⁻ > Cl⁻ | SCN⁻ is preferred 2.8-fold over Br⁻. researchgate.net | Favors HOSCN production, mitigating the highly cytotoxic effects of HOBr. nih.govgrantome.com |

Formation and Reactivity of Hypothiocyanous Acid (HOSCN)

Hypothiocyanous acid (HOSCN) is the primary two-electron oxidation product generated from thiocyanate by myeloperoxidase, eosinophil peroxidase, and other mammalian peroxidases like lactoperoxidase. nih.govaai.orgresearchgate.netebi.ac.uk Its formation is a key component of the innate immune system, particularly at mucosal surfaces. mdpi.comebi.ac.uk HOSCN exists in equilibrium with its conjugate base, hypothiocyanite (B1210458) ([OSCN]⁻), with a pKa value reported to be around 4.85-5.3, meaning the anionic form dominates at physiological pH. mdpi.comwikipedia.org

HOSCN is characterized as a weak, cell-permeant, and highly specific oxidant. ashpublications.org Its primary targets in biological systems are thiol (sulfhydryl) groups, especially those with low pKa values found in the active sites of certain enzymes. nih.govacs.org The reaction with a thiol (RSH) leads to the formation of a sulfenyl thiocyanate (RS-SCN), which can undergo further reactions. nih.gov This selective reactivity with thiols distinguishes HOSCN from more potent oxidants like HOCl and HOBr, which react with a broader range of biological molecules. portlandpress.comnih.gov

The specific targeting of thiols by HOSCN has significant biological implications. It can inhibit the activity of enzymes that rely on critical cysteine residues, such as protein tyrosine phosphatases (PTPs). portlandpress.comnih.govebi.ac.uk By inhibiting PTPs, HOSCN can modulate cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and thus play a role in regulating inflammatory responses. portlandpress.comnih.gov While considered less damaging to host tissues than HOCl, HOSCN is a potent bacteriostatic and bactericidal agent, contributing to host defense against invading pathogens. wikipedia.orgebi.ac.uk

Investigations of Cytotoxic Activity in Research Cell Lines

The cytotoxic potential of compounds related to this compound has been explored in various research cell lines. While direct studies focusing exclusively on this compound are sparse, research on derivatives containing either bromine or thiocyanate moieties provides insight into their biological activity.

Studies on brominated derivatives have shown variable cytotoxic effects. For example, the introduction of two bromine atoms into a 2-furylethylene derivative was found to decrease its cytotoxic effect on Chinese Hamster Ovary (CHO) and human melanoma (SK-MEL-3) cell lines when compared to the mono-brominated analogue. uninet.edu This suggests that the number and position of bromine atoms can significantly influence the compound's toxicity profile. uninet.edu

Conversely, the incorporation of a thiocyanate group into certain heterocyclic structures, such as imidazo[2,1-b] smolecule.commdpi.comniid.go.jpthiadiazole, has been shown to confer moderate to good cytotoxic activity against various cancer cell lines, including human cervix carcinoma (HeLa), human T-lymphocyte (CEM), and murine leukemia (L1210) cells. nih.govkuleuven.be In some cases, thiocyanate derivatives demonstrated potent cytotoxicity with IC₅₀ values in the low micromolar range. nih.gov

In the context of peroxidase-generated oxidants, HOSCN, derived from thiocyanate, is generally considered less cytotoxic to host cells than HOBr or HOCl. nih.govtandfonline.com However, some studies have reported HOSCN-induced toxicity in cell lines such as the murine alveolar macrophage cell line J774 and human umbilical vein endothelial cells (HUVEC), particularly at higher concentrations or in the absence of serum. nih.gov This suggests that the cytotoxic effects are highly context-dependent. Thiocyanate has also been shown to protect various cell types, including HL-60 cells, from apoptosis induced by the MPO-H₂O₂-chloride system by shifting the enzymatic output towards the less toxic HOSCN. tandfonline.comnih.gov

| Compound/System | Cell Line(s) | Observed Effect | Reference |

| Dibrominated 2-furylethylene | CHO, SK-MEL-3 | Decreased cytotoxicity compared to mono-brominated version. | uninet.edu |

| Imidazothiadiazole-thiocyanates | HeLa, CEM, L1210 | Moderate to good cytotoxic activity (IC₅₀ from 0.78 to 100 µM). | nih.govkuleuven.be |

| H₂O₂/MPO/Thiocyanate | HL-60 | Inhibition of apoptosis compared to the H₂O₂/MPO/Chloride system. | tandfonline.com |

| HOSCN (bolus dose) | J774, HUVEC | Cytotoxicity reported, leading to necrosis at high concentrations. | nih.gov |

Impact of Thiocyanate on Biological Crosslinking Mechanisms

Thiocyanate has been identified as a modulator of specific biological crosslinking processes, most notably the formation of sulfilimine bonds in collagen IV, a critical component of basement membranes. This crosslinking is essential for the structural integrity and proper assembly of the collagen IV network. The enzyme responsible for catalyzing this bond formation is peroxidasin (PXDN), a heme peroxidase that utilizes bromide ions to generate hypobromous acid (HOBr) as a key oxidizing intermediate. google.comresearchgate.net

Advanced Analytical Methodologies Research Utilizing Bromine Thiocyanate Chemistry

Kinetic-Spectrophotometric Methods for Thiocyanate (B1210189) Determination

Kinetic-spectrophotometric methods offer a sensitive approach for the determination of trace amounts of thiocyanate. These techniques are based on the effect of thiocyanate on the rate of a chemical reaction, which is monitored by measuring the change in absorbance over time.

A notable kinetic-spectrophotometric method for thiocyanate determination utilizes the "Landolt effect" in the reaction between bromate (B103136) and hydrobromic acid. researchgate.net In this system, the presence of thiocyanate introduces a significant induction period before the formation of free bromine. The reaction is monitored spectrophotometrically by observing the absorbance of a dye, such as astrafloxine FF, at its maximum wavelength (e.g., 535 nm). researchgate.net The absorbance of the reaction mixture decreases as the reaction proceeds, and the time it takes for this change to occur is proportional to the concentration of thiocyanate. researchgate.net This method has been successfully applied to determine thiocyanate in human saliva samples. researchgate.netonu.edu.ua

The underlying principle involves the rapid reaction of thiocyanate with the initially formed bromine, preventing the dye from being bleached until all the thiocyanate is consumed. This "clock reaction" provides a basis for sensitive quantification. The calibration curve for thiocyanate determination is typically linear over a specific concentration range. researchgate.net

Table 1: Parameters for Kinetic-Spectrophotometric Determination of Thiocyanate using the Landolt Effect

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reaction | Bromate with hydrobromic acid | researchgate.net |

| Indicator | Astrafloxine FF | researchgate.netonu.edu.ua |

| Detection Wavelength | 535 nm | researchgate.net |

| Effect of Thiocyanate | Induction period (Landolt effect) | researchgate.net |

| Application | Human saliva | researchgate.netonu.edu.ua |

Another prevalent kinetic-spectrophotometric approach involves the determination of residual bromine after its reaction with an analyte. While often used for determining various pharmaceutical compounds, the principle can be adapted for thiocyanate determination. scielo.brnih.govresearchgate.nettsijournals.compsu.edu In these indirect methods, a known excess of bromine (often generated in situ from a bromate-bromide mixture) is allowed to react with the sample. scielo.brnih.govresearchgate.nettsijournals.compsu.edu The unreacted, or residual, bromine is then quantified.

One common scheme involves treating the residual bromine with an excess of iron(II). The bromine oxidizes iron(II) to iron(III), and the resulting iron(III) is then complexed with thiocyanate to form a colored iron(III)-thiocyanate complex, which is measured spectrophotometrically at around 470-480 nm. scielo.brnih.govresearchgate.nettsijournals.compsu.edu The absorbance of this complex is inversely proportional to the initial concentration of the substance that reacted with the bromine.

Alternatively, the residual bromine can be used to bleach a dye, and the decrease in the dye's absorbance is measured. nih.govresearchgate.net

Table 2: Common Reaction Schemes in Residual Bromine-Based Assays

| Step | Reagents | Measured Species | Wavelength (nm) | Reference |

|---|---|---|---|---|

| 1. Oxidation | Excess Bromine (from Bromate-Bromide) | - | - | scielo.brnih.govresearchgate.nettsijournals.compsu.edu |

| 2. Quantification of Residual Bromine | Iron(II), then Thiocyanate | Iron(III)-thiocyanate complex | ~470-480 | scielo.brnih.govresearchgate.nettsijournals.compsu.edu |

| 2. Quantification of Residual Bromine | Dyes (e.g., indigo (B80030) carmine, methyl orange) | Bleached dye | Varies (e.g., 610) | nih.govresearchgate.net |

Potentiometric Detection of Thiocyanate Using Bromide-Selective Electrodes

Potentiometry with ion-selective electrodes (ISEs) provides a direct and often simpler alternative for thiocyanate determination. Interestingly, a bromide-selective electrode can be used for the direct potentiometric determination of thiocyanate ions. jst.go.jp This is possible because the electrode exhibits a response to thiocyanate ions, although the selectivity and sensitivity may differ from its primary target ion, bromide.

For this application, the bromide membrane electrode is typically preconditioned by soaking it in a potassium thiocyanate solution. jst.go.jp The potential of the electrode is dependent on the concentration of thiocyanate, and a linear calibration curve can be obtained over a certain concentration range (e.g., 10⁻¹ to 10⁻⁵ M). jst.go.jp The response is generally stable and rapid, reaching equilibrium within seconds. jst.go.jp

This method is relatively free from interference from common anions like fluoride, nitrate, and sulfate (B86663), but can be affected by other complex cyanide ions and thiosulfate. jst.go.jp The bromide-selective electrode can also serve as an indicator electrode in the potentiometric titration of thiocyanate with silver or mercury(II) ions. jst.go.jp

Table 3: Performance Characteristics of a Bromide-Selective Electrode for Thiocyanate Detection

| Parameter | Value/Condition | Reference |

|---|---|---|

| Electrode Type | Bromide ion-selective electrode | jst.go.jp |

| Preconditioning | Soaking in 10⁻² M potassium thiocyanate | jst.go.jp |

| Linear Range | 10⁻¹ to 10⁻⁵ M thiocyanate | jst.go.jp |

| Response Time | ~10 seconds | jst.go.jp |

| pH Range | 2.0 - 12.0 (at 10⁻³ M thiocyanate) | jst.go.jp |

| Interferences | Thiosulfate, some complex cyanides | jst.go.jp |

Spectroscopic Techniques for Identifying Intermediates in Complex Biological Matrices

Identifying and quantifying reactive intermediates in complex biological matrices like blood or saliva is a significant analytical challenge. Direct spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (e.g., mid-IR, near-IR, and Raman) are valuable because they often require minimal sample preparation, which helps to minimize the decomposition of reactive species. americanpharmaceuticalreview.com However, these methods can be limited by sensitivity and selectivity, especially when dealing with low concentrations in a complex environment. americanpharmaceuticalreview.com

For more sensitive detection, chromatographic separations followed by inline detection are widely used. americanpharmaceuticalreview.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV/Visible (UV/VIS) or Mass Spectrometry (MS) are powerful tools. americanpharmaceuticalreview.comh-brs.de To overcome the instability of reactive intermediates, derivatization is a common strategy. This involves converting the reactive species into a more stable derivative that can be more easily analyzed. americanpharmaceuticalreview.com

In the context of thiocyanate metabolism and its interaction with other species, isotopically labeled compounds, such as Potassium thiocyanate-¹³C,¹⁵N, are extensively used as tracers. benchchem.com By incorporating these labeled compounds into biological systems, researchers can use techniques like NMR spectroscopy to track their metabolic pathways and identify intermediate products. benchchem.com This approach provides detailed insights into the fate of thiocyanate in complex biological systems.